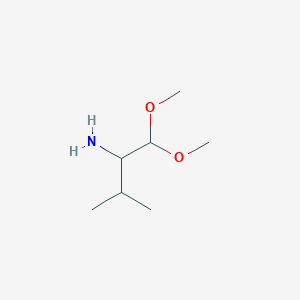

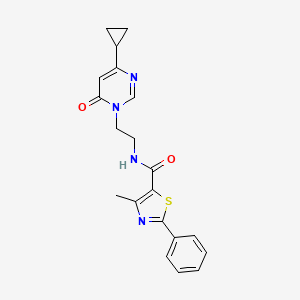

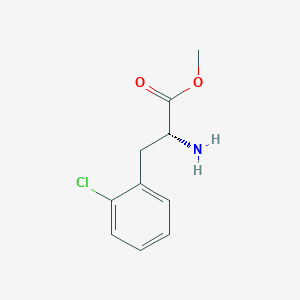

6-(2,4-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridazine derivatives involves various strategies, including condensation reactions, cycloadditions, and nucleophilic substitution reactions. A typical synthesis approach might involve starting from precursors like cyano-pyridazinones, which can undergo further functionalization through reactions with aromatic aldehydes, halocompounds, or electrophilic reagents to introduce various substituents into the pyridazine core (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be determined using techniques like X-ray diffraction, revealing details about the ring conformation, substituent positions, and tautomerism. For example, compounds structurally related to 6-(2,4-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one have been shown to crystallize in specific configurations, with studies detailing the orientation of substituents and the geometry of the heterocyclic ring (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyridazine compounds can undergo a variety of chemical reactions, including nucleophilic substitution, cycloadditions, and electrophilic substitution, which enable the introduction of diverse functional groups. These reactions expand the chemical versatility of pyridazine derivatives, allowing for the synthesis of compounds with varied biological and physicochemical properties. The reactivity can be influenced by the nature of the substituents on the pyridazine nucleus and the reaction conditions employed (Gaby et al., 2003).

Physical Properties Analysis

The physical properties of pyridazine derivatives, including solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be characterized using analytical techniques like melting point determination, solubility testing, and crystallography. The presence of different substituents can significantly affect these properties, influencing the compound's behavior in various environments (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, such as acidity, basicity, and reactivity towards different reagents, are key to their functionality and application potential. These properties are influenced by the electronic structure of the pyridazine ring and the nature of the substituents. Studies on related compounds highlight the influence of substituent type and position on the compound's reactivity and interactions with biological targets (Gaby et al., 2003).

Scientific Research Applications

Molecular Docking and Antimicrobial Activity

The compound's derivatives have been explored for their potential in molecular docking and in vitro screening against various microbial strains. Notably, a series of novel pyridine and fused pyridine derivatives demonstrated antimicrobial and antioxidant activities upon synthesis. These compounds were evaluated for binding energies on target proteins through in silico molecular docking screenings, revealing moderate to good affinities (Flefel et al., 2018).

Antiproliferative Effects Against Cancer Cell Lines

Derivatives of the compound, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have shown promising antiproliferative effects against human cancer cell lines. Through a nucleophilic substitution reaction, various sulfonyl chlorides were synthesized and evaluated for their antiproliferative effect using the MTT assay method. Compounds demonstrated significant activity against several cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antiplatelet Activities

Research into the derivatives of piperlongumine, a compound structurally related to the given chemical structure, revealed potential antiplatelet activities. This study provided a foundation for synthesizing new antiplatelet agents, indicating the compound's potential role in developing cardiovascular disease treatments (Park et al., 2008).

Antimicrobial Agents

A study focused on synthesizing novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives with sulfonamido moieties highlighted the compound's potential as an antimicrobial agent. These synthesized compounds displayed promising antimicrobial activity, underscoring the compound's relevance in developing new antimicrobial treatments (Al-Kamali & Al-Hazmi, 2014).

Structural and Electronic Properties in Anticonvulsant Drugs

Investigations into the structural and electronic properties of anticonvulsant drugs, including those based on substituted 3-tertiary-amino-6-aryl-pyridazines, have provided insights into the compound's utility in this domain. X-ray diffraction and ab initio molecular-orbital calculations have offered a deeper understanding of its role in anticonvulsant activity (Georges et al., 1989).

properties

IUPAC Name |

6-(2,4-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-6-7-16(15(2)12-14)17-8-9-18(23)22(20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDDKJIPHXKEBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)

![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)

![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)